1-benzyl-6-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Molecular Weight Ligand Efficiency Physicochemical Properties

1-Benzyl-6-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (CAS 861212-17-1) belongs to the 5,6-dihydroxypyrimidine-4-carboxamide class, a scaffold foundational to the development of first-generation HIV integrase strand transfer inhibitors (INSTIs). The compound features a characteristic N1-benzyl substitution, a free 6-hydroxy group on the pyrimidine core, and an N-(4-methoxyphenyl) carboxamide side chain.

Molecular Formula C19H17N3O4
Molecular Weight 351.362
CAS No. 861212-17-1
Cat. No. B2832939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-6-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
CAS861212-17-1
Molecular FormulaC19H17N3O4
Molecular Weight351.362
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=O)N2)CC3=CC=CC=C3
InChIInChI=1S/C19H17N3O4/c1-26-15-9-7-14(8-10-15)20-18(24)16-11-17(23)22(19(25)21-16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,24)(H,21,25)
InChIKeyYLYBKLZKFLOJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-6-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide: A Structurally Defined Dihydroxypyrimidine Scaffold for HIV Integrase and Kinase Probe Development


1-Benzyl-6-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (CAS 861212-17-1) belongs to the 5,6-dihydroxypyrimidine-4-carboxamide class, a scaffold foundational to the development of first-generation HIV integrase strand transfer inhibitors (INSTIs) [1]. The compound features a characteristic N1-benzyl substitution, a free 6-hydroxy group on the pyrimidine core, and an N-(4-methoxyphenyl) carboxamide side chain. It is primarily distributed as a research-grade chemical (typical purity 95%) for use as a selective molecular probe or a building block in medicinal chemistry optimization programs .

Why Closely Related Analogs Cannot Substitute for 1-Benzyl-6-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide in Structured Biological Studies


Within the 5,6-dihydroxypyrimidine-4-carboxamide class, minor structural modifications at the N-benzylamide region induce large shifts in target potency, pharmacokinetic stability, and selectivity profiles [1]. The established structure-activity relationship (SAR) demonstrates that altering the para-substituent on the carboxamide phenyl ring—such as exchanging 4-methoxy (target compound) for 4-fluoro (optimized INSTI series)—can change enzymatic inhibitory potency by up to an order of magnitude and significantly modify metabolic liabilities [2]. Generic substitution within this series without explicit batch-to-batch comparative data therefore risks introducing uncharacterized off-target effects and disrupted pharmacological trajectories.

Quantitative Differential Evidence for 1-Benzyl-6-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide vs. Closest Analogs


Physicochemical Differentiation: Molecular Weight Advantage for Ligand Efficiency vs. 2,6-Dichlorophenyl Analog

The target compound (MW 351.36) is 38.86 g/mol lighter than the 1-benzyl-N-(2,6-dichlorophenyl) analog (CAS 338412-53-6; MW 390.22). In fragment-based and lead-optimization campaigns, lower molecular weight directly correlates with improved ligand efficiency metrics and greater compliance with Lipinski's Rule of Five, increasing the probability of downstream oral bioavailability .

Molecular Weight Ligand Efficiency Physicochemical Properties

Partition Coefficient Advantage: Reduced Lipophilicity vs. 4-Bromophenyl Analog for Lower Predicted Protein Binding

The 4-methoxyphenyl substituent confers a measurably lower predicted partition coefficient (cLogP ≈ 2.4–2.7) compared to the 4-bromophenyl analog (cLogP ≈ 3.1–3.4) . In the dihydroxypyrimidine carboxamide series, elevated lipophilicity has been empirically correlated with increased serum protein binding (>99%) and reduced antiviral potency in cell-based assays conducted in the presence of human serum [1].

LogP Lipophilicity Protein Binding Druglikeness

Para-Electron-Donating Group Substitution: Differential Enzyme Inhibitory Potency vs. 4-Fluorobenzyl-Optimized Series

Extensive SAR around the dihydroxypyrimidine carboxamide benzylamide moiety identified the p-fluorobenzylamide substituent as optimal for HIV integrase strand transfer inhibition in enzymatic assays [1]. The 4-methoxyphenyl group represents a distinct electronic environment (Hammett σp = -0.27 for OCH3 vs. σp = 0.06 for F), which alters the electron density of the carboxamide and directly modulates the metal-chelating pharmacophore's interaction with the catalytic Mg²⁺ ions in the integrase active site [2].

Structure-Activity Relationship HIV Integrase Enzyme Inhibition IC50

Para-Methoxy Substituent as a Metabolic Soft Spot Probe: Differentiated Oxidative Metabolism Liability vs. 4-Fluorophenyl Analog

The 4-methoxyphenyl group is a well-characterized substrate for cytochrome P450-mediated O-dealkylation, generating the corresponding 4-hydroxyphenyl metabolite [1]. In contrast, the 4-fluorophenyl analog (such as that found in the optimized INSTI series) is resistant to this metabolic pathway, conferring greater metabolic stability [2]. This differential metabolic liability renders the target compound a useful probe for assessing the contribution of O-dealkylation to the clearance of dihydroxypyrimidine carboxamides in hepatocyte or microsomal stability assays.

Metabolic Stability O-Dealkylation CYP450 Pharmacokinetics

Recommended Application Scenarios for 1-Benzyl-6-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide Based on Quantitative Evidence


Matched Molecular Pair Analysis for Electronic Effects in HIV Integrase Pharmacophore Optimization

Use the target compound as the 4-methoxyphenyl (electron-donating, Hammett σp = -0.27) member of a matched molecular pair set alongside the 4-fluorobenzyl analog (σp = 0.06) to quantify the contribution of electronic substituent effects to HIV integrase strand transfer inhibitory potency. The established SAR showing p-fluorobenzylamide as optimal provides a validated baseline for interpreting any potency shifts observed with the 4-methoxyphenyl variant [1].

Metabolic Stability Probe for Cytochrome P450 O-Demethylation Activity

Deploy the compound as a structurally authentic positive control substrate in liver microsome or hepatocyte stability assays to benchmark CYP450-mediated O-demethylation activity within the dihydroxypyrimidine carboxamide series. The predictable conversion of the 4-methoxyphenyl group to a 4-hydroxyphenyl metabolite provides a measurable endpoint for calibrating intrinsic clearance rates against metabolically inert analogs such as the 4-fluorophenyl series [1][2].

Lead-Optimization Starting Point with Favorable Physicochemical Metrics

Select the target compound (MW 351.36, cLogP ≈ 2.4–2.7) as a lighter, less lipophilic starting scaffold compared to the 2,6-dichlorophenyl analog (MW 390.22) or the 4-bromophenyl analog (cLogP ≈ 3.1–3.4). These metrics translate to superior ligand efficiency indices and a wider chemical space window for subsequent property optimization before exceeding drug-likeness thresholds [1][2]. This is particularly relevant for fragment-growing or lead-hopping campaigns targeting intracellular pathogens or CNS-penetrant indications where low MW and moderate lipophilicity are critical.

Negative Control for HIV Integrase Strand Transfer Selectivity Profiling

Given that the 4-methoxyphenyl substitution deviates from the optimal p-fluorobenzylamide identified in SAR studies, the compound is predicted to exhibit reduced INSTI potency relative to optimized analogs [1]. It can therefore be utilized as a structurally matched weak-binder control in selectivity panels designed to distinguish genuine integrase-mediated antiviral effects from off-target cytotoxicity in cell-based HIV replication assays.

Quote Request

Request a Quote for 1-benzyl-6-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.